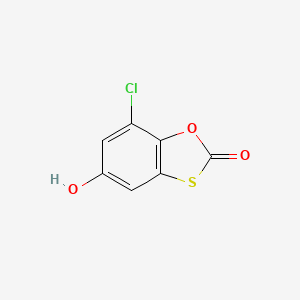
7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンは、分子式C7H3ClO3S、分子量202.61 g/molの有機化合物です . この化合物は、ベンゾキサチオール環系を含む独特の構造で知られています。主に研究環境で使用され、化学、生物学、医学におけるさまざまな用途があります。
準備方法
7-クロロ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンの合成には、通常、いくつかのステップが含まれます。
合成経路: この化合物は、入手しやすい前駆体から一連の化学反応によって合成できます。
化学反応の分析
7-クロロ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンは、さまざまな化学反応を起こします。
酸化: この化合物は酸化されて、さまざまな誘導体を形成することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができ、還元されたベンゾキサチオール誘導体を生成します.
置換: この化合物は、特にクロロ位とヒドロキシ位で置換反応を起こす可能性があります。
主な生成物:
4. 科学研究における用途
7-クロロ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンは、いくつかの科学研究用途を持っています。
科学的研究の応用
7-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications:
作用機序
7-クロロ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンの作用機序には、特定の分子標的との相互作用が含まれます。
6. 類似化合物の比較
7-クロロ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンは、他の類似の化合物と比較することができます。
類似化合物との比較
生物活性
7-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one is a compound that has garnered significant interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by research findings and case studies.
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that this compound exhibits significant inhibitory effects against various microorganisms.
Antibacterial Activity
Research has demonstrated that this compound possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A study conducted by Funes Chabán et al. (2021) revealed the following minimum inhibitory concentrations (MIC) against common bacterial pathogens:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 2.8 ± 0.7 |
| S. aureus | 1.1 ± 0.8 |
These results indicate that the compound is particularly effective against S. aureus, a common cause of skin infections and food poisoning.
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown promising antifungal activity. A study by Varsha et al. (2016) demonstrated its efficacy against several fungal species:
- Aspergillus niger
- Penicillium chrysogenum
- Fusarium oxysporum
The compound exhibited significant growth inhibition against these fungi in disc diffusion assays, suggesting its potential as an antifungal agent .
Enzyme Inhibition
This compound has been found to inhibit several enzymes, which contributes to its diverse biological activities.
UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibition
A docking study revealed that this compound interacts with the MurA enzyme, which is crucial for bacterial cell wall synthesis. The compound was found to reside close to the thiol group of the enzyme, suggesting a potential mechanism for its antibacterial activity .
Aminopeptidase Inhibition
Research has shown that this compound exhibits inhibitory activity against both leucine and proline aminopeptidases. This property suggests its potential as a metalloenzyme inhibitor, which could have implications for various biological processes .
Anticancer Activity
One of the most promising aspects of this compound is its potential anticancer activity. Studies have demonstrated its cytotoxic effects against several cancer cell lines.
A study by Funes Chabán et al. (2021) evaluated the compound's activity against various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Gastric (ACP-03) | 25.1 ± 6.5 |
| Melanoma (SKMEL-19) | 12.3 ± 2.5 |
These results indicate that this compound exhibits moderate anticancer activity, with particular efficacy against melanoma cells.
Case Study: NLRP3 Inflammasome Inhibition
Recent research has explored the potential of this compound and related compounds in inhibiting the NLRP3 inflammasome, a key player in inflammatory diseases. A study investigated the effects of similar benzoxathiol derivatives on NLRP3 activation in a mouse model of colitis.
The results showed that these compounds significantly inhibited the expression of NLRP3 and cleaved caspase-1 in the colons of mice with DSS-induced colitis. This suggests that this compound and its analogs may have potential therapeutic applications in inflammatory bowel diseases .
特性
分子式 |
C7H3ClO3S |
|---|---|
分子量 |
202.62 g/mol |
IUPAC名 |
7-chloro-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C7H3ClO3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2,9H |
InChIキー |
FFPXWDDLTZVNTK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1SC(=O)O2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















